molecular formula C4H4N4S B13523860 5-Methyl[1,3]thiazolo[3,2-d]tetrazole CAS No. 19949-02-1

5-Methyl[1,3]thiazolo[3,2-d]tetrazole

Cat. No.: B13523860
CAS No.: 19949-02-1
M. Wt: 140.17 g/mol
InChI Key: WJXWYCGTBYZXRW-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Chemical Reactions Analysis

5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, acidic chlorides, anhydrides, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the tetrazole ring .

Comparison with Similar Compounds

5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole can be compared with other similar compounds, such as 1H-tetrazole and thiazole derivatives. While 1H-tetrazole is known for its acidic nature and ability to form stable metallic complexes, thiazole derivatives are recognized for their aromaticity and diverse reactivity .

Properties

CAS No.

19949-02-1

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

5-methyl-[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3

InChI Key

WJXWYCGTBYZXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=N2)S1

Origin of Product

United States

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